Cas no 2138161-73-4 (5-bromo-1-1-(dimethylamino)propan-2-yl-1H-1,2,4-triazol-3-amine)

5-Bromo-1-[1-(dimethylamino)propan-2-yl]-1H-1,2,4-triazol-3-amine is a brominated triazole derivative featuring a dimethylamino-substituted propyl side chain. This compound is of interest in medicinal and agrochemical research due to its structural versatility, which allows for potential applications as a building block in the synthesis of biologically active molecules. The presence of both bromo and triazole functional groups enhances its reactivity, enabling selective modifications for targeted derivatization. Its dimethylamino moiety may contribute to improved solubility and bioavailability in certain contexts. The compound is typically handled under controlled conditions due to its sensitivity, and its purity is critical for research applications. Further studies are required to explore its full synthetic utility.
5-bromo-1-1-(dimethylamino)propan-2-yl-1H-1,2,4-triazol-3-amine structure
2138161-73-4 structure
Product Name:5-bromo-1-1-(dimethylamino)propan-2-yl-1H-1,2,4-triazol-3-amine
CAS No:2138161-73-4
MF:C7H14BrN5
MW:248.123559474945
CID:5958218
PubChem ID:165472120
Update Time:2025-05-20

5-bromo-1-1-(dimethylamino)propan-2-yl-1H-1,2,4-triazol-3-amine Chemical and Physical Properties

Names and Identifiers

    • 5-bromo-1-1-(dimethylamino)propan-2-yl-1H-1,2,4-triazol-3-amine
    • 5-bromo-1-[1-(dimethylamino)propan-2-yl]-1H-1,2,4-triazol-3-amine
    • 2138161-73-4
    • EN300-1111226
    • Inchi: 1S/C7H14BrN5/c1-5(4-12(2)3)13-6(8)10-7(9)11-13/h5H,4H2,1-3H3,(H2,9,11)
    • InChI Key: OXSGYEUQEFJDLM-UHFFFAOYSA-N
    • SMILES: BrC1=NC(N)=NN1C(C)CN(C)C

Computed Properties

  • Exact Mass: 247.04326g/mol
  • Monoisotopic Mass: 247.04326g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 3
  • Complexity: 165
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.1
  • Topological Polar Surface Area: 60Ų

5-bromo-1-1-(dimethylamino)propan-2-yl-1H-1,2,4-triazol-3-amine Pricemore >>

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Additional information on 5-bromo-1-1-(dimethylamino)propan-2-yl-1H-1,2,4-triazol-3-amine

Professional Introduction to Compound with CAS No. 2138161-73-4 and Product Name: 5-bromo-1-1-(dimethylamino)propan-2-yl-1H-1,2,4-triazol-3-amine

The compound with the CAS number 2138161-73-4 and the product name 5-bromo-1-1-(dimethylamino)propan-2-yl-1H-1,2,4-triazol-3-amine represents a significant advancement in the field of pharmaceutical chemistry. This compound belongs to a class of heterocyclic molecules that have garnered considerable attention due to their diverse biological activities and potential therapeutic applications. The structural features of this molecule, particularly the presence of a bromo substituent and a dimethylamino group, contribute to its unique chemical properties and reactivity, making it a valuable scaffold for further chemical modifications and drug discovery efforts.

Recent research in medicinal chemistry has highlighted the importance of triazole derivatives in the development of novel therapeutic agents. The 1H-1,2,4-triazol-3-amine core is known for its ability to interact with various biological targets, including enzymes and receptors, which has led to its exploration in the treatment of a wide range of diseases. The specific substitution pattern in 5-bromo-1-1-(dimethylamino)propan-2-yl-1H-1,2,4-triazol-3-amine enhances its pharmacological profile, making it an attractive candidate for further investigation.

One of the most compelling aspects of this compound is its potential as a kinase inhibitor. Kinases are enzymes that play a crucial role in many cellular processes, including cell growth, differentiation, and signal transduction. Dysregulation of kinase activity is associated with numerous diseases, particularly cancer. The bromo substituent in the molecule is known to enhance binding affinity to kinase active sites, while the dimethylamino group contributes to its solubility and bioavailability. These features make 5-bromo-1-1-(dimethylamino)propan-2-yl-1H-1,2,4-triazol-3-amine a promising lead compound for the development of kinase inhibitors.

Moreover, studies have shown that triazole derivatives can exhibit significant antimicrobial properties. The structural motif of 5-bromo-1-(dimethylamino)propanyl-substituted triazolamine has been found to disrupt bacterial cell wall synthesis and inhibit DNA replication in certain pathogens. This makes it a potential candidate for the development of new antibiotics to combat resistant strains of bacteria. The bromo atom also plays a role in enhancing the compound's ability to interact with bacterial enzymes, further contributing to its antimicrobial efficacy.

The synthesis of 5-bromo-l-l-(dimethylamino)propan-lH-l ,2 ,4 -triazol -3 -amine involves multi-step organic reactions that require precise control over reaction conditions. The introduction of the bromo substituent at the 5-position of the triazole ring is a critical step in its synthesis. This step typically involves halogenation reactions using brominating agents such as N-bromosuccinimide (NBS). The subsequent formation of the triazole ring is achieved through cyclocondensation reactions between appropriately substituted precursors.

The presence of the dimethylamino group at the 1-position enhances the nucleophilicity of the molecule, which is advantageous for further derivatization and functionalization. This allows chemists to modify various parts of the molecule to optimize its pharmacological properties. For instance, introducing additional substituents at different positions on the triazole ring can alter its binding affinity to biological targets and improve its overall efficacy as a therapeutic agent.

In recent years, computational methods have been increasingly employed to study the structure-property relationships (SPR) of heterocyclic compounds like 5-bromo-l-l-(dimethylamino)propan-lH-l ,2 ,4 -triazol -3 -amine. Molecular modeling techniques such as docking studies and quantum mechanical calculations have provided valuable insights into how different substituents affect the compound's biological activity. These studies have helped researchers design more effective derivatives with improved pharmacokinetic profiles.

The potential applications of this compound extend beyond oncology and antimicrobial therapy. Preliminary studies suggest that it may also have utility in treating inflammatory diseases by modulating inflammatory pathways. The ability of triazole derivatives to interact with various enzymes involved in inflammation makes them attractive candidates for anti-inflammatory drug development. Additionally, their potential role in central nervous system (CNS) disorders is being explored due to their ability to cross the blood-brain barrier.

The development of novel drug candidates like 5-bromo-l-l-(dimethylamino)propan-lH-l ,2 ,4 -triazol -3 -amine requires rigorous testing in both preclinical and clinical settings. Preclinical studies involve evaluating the compound's efficacy and safety in cell culture and animal models. These studies help identify potential side effects and optimal dosing regimens before human trials can begin. If preclinical results are promising, clinical trials are conducted in humans to further assess its safety and effectiveness.

The future prospects for this compound are promising given its unique structural features and potential therapeutic applications. Continued research into its mechanism of action and further optimization through structure-based drug design will be essential for realizing its full potential as a therapeutic agent. Collaborative efforts between chemists, biologists, and clinicians will be crucial in translating laboratory findings into effective treatments for patients worldwide.

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